molecular formula C22H27N3O B3804208 (3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone

(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone

Cat. No.: B3804208
M. Wt: 349.5 g/mol
InChI Key: JXLBKHSUBURBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an aniline group and a pyrrolidine ring attached to a phenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Substitution with Aniline: The aniline group is introduced via a nucleophilic substitution reaction.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached to the phenyl group through a coupling reaction, often facilitated by a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Common reagents include aniline, piperidine, and pyrrolidine derivatives, with catalysts such as palladium or platinum used to facilitate the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The specific pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

    (3-Anilinopiperidin-1-yl)-(4-morpholin-1-ylphenyl)methanone: Similar structure with a morpholine ring instead of a pyrrolidine ring.

    (3-Anilinopiperidin-1-yl)-(4-piperidin-1-ylphenyl)methanone: Contains a piperidine ring in place of the pyrrolidine ring.

Uniqueness

(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3-anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c26-22(18-10-12-21(13-11-18)24-14-4-5-15-24)25-16-6-9-20(17-25)23-19-7-2-1-3-8-19/h1-3,7-8,10-13,20,23H,4-6,9,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLBKHSUBURBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Anilinopiperidin-1-yl)-(4-pyrrolidin-1-ylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.